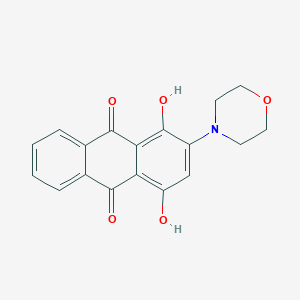

1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dihydroxy-2-morpholin-4-ylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c20-13-9-12(19-5-7-24-8-6-19)18(23)15-14(13)16(21)10-3-1-2-4-11(10)17(15)22/h1-4,9,20,23H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTDHHJOBWJCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330024 | |

| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4644-03-5 | |

| Record name | NSC178899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Amination of 1,4-Dihydroxyanthracene-9,10-dione

The most direct route involves the reaction of 1,4-dihydroxyanthracene-9,10-dione (quinizarin) with morpholine under oxidative conditions. This method, adapted from the synthesis of 2-(butylamino)-1,4-dihydroxyanthraquinone, employs iodobenzene diacetate (IBD) as an oxidizing agent. Quinizarin reacts with morpholine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours, yielding the target compound via electrophilic aromatic substitution at the 2-position. The reaction mechanism likely involves the generation of a quinone methide intermediate, which facilitates nucleophilic attack by morpholine.

Key Reaction Conditions

Halogenation Followed by Nucleophilic Substitution

An alternative pathway involves bromination of quinizarin at the 2-position, followed by displacement with morpholine. While bromination of anthraquinones typically occurs at positions activated by hydroxyl groups, selective 2-bromination can be achieved using bromine in acetic acid or -bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromo-1,4-dihydroxyanthraquinone undergoes nucleophilic aromatic substitution with morpholine in the presence of a base (e.g., potassium carbonate) at elevated temperatures (120–140°C).

Optimized Bromination Protocol

-

Reagents : NBS (1.1 equiv), (solvent)

-

Temperature : 70°C, 6 hours

-

Substitution Step : Morpholine (3 equiv), KCO, DMSO, 120°C, 24 hours

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of quinizarin and stabilize intermediates, whereas DMSO accelerates nucleophilic substitution by increasing the reaction rate. Elevated temperatures (80–140°C) are necessary to overcome the aromatic system’s activation energy, particularly in halogenation routes.

Role of Oxidants and Bases

IBD serves a dual role in direct amination: it oxidizes the hydroxyl groups to quinone methides and facilitates deprotonation of morpholine. In halogenation-substitution routes, potassium carbonate neutralizes HBr generated during substitution, preventing side reactions such as demethylation or hydroxyl group oxidation.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Crystallinity

Recrystallization from ethanol/water (7:3) yields orange-red needles with a melting point of . High-performance liquid chromatography (HPLC) purity exceeds 98% when using gradient elution with acetonitrile/water.

Applications and Derivatives

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The hydroxyl and morpholine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Anticancer Activity :

- Research indicates that 1,4-dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione exhibits promising anticancer properties. Studies have shown its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

- Antimicrobial Properties :

- Drug Delivery Systems :

Synthesis and Industrial Applications

- Synthetic Intermediates :

- Material Science :

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound on human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy and reduced side effects .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Phytomedicine, the antimicrobial activity of this compound was tested against standard strains of bacteria and fungi. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antifungal agents, highlighting its potential as an alternative treatment option .

Wirkmechanismus

The mechanism of action of 1,4-dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Cytotoxic Activity of Selected Anthraquinone Derivatives

Key Findings :

- Electron-donating groups (e.g., morpholine’s nitrogen/oxygen) may enhance DNA binding but reduce cytotoxicity compared to electron-withdrawing groups (e.g., halogens) .

- Hydrophobic substituents (e.g., phenylbutenyl in compound 3a) improve selectivity by minimizing interactions with normal cells .

- Aminoalkyl chains (e.g., butylamino in compound 5a) increase cytotoxicity but may reduce selectivity .

Selectivity and Mechanism of Action

- Compound 4b/4b′: This cyclized derivative of shikonin exhibits high selectivity (4.5-fold lower toxicity in MCF-10A vs. HeLa), likely due to reduced non-specific DNA damage and enhanced targeting of cancer cell redox systems .

- Mitoxantrone: Despite high potency, its aminoalkyl side chains cause severe side effects, highlighting the trade-off between efficacy and safety .

- Synthetic saponins (): While less cytotoxic than anthraquinones, their selectivity for cancer cells suggests that glycosylation or bulky substituents (e.g., morpholine) could improve therapeutic indices .

Biologische Aktivität

1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione (CAS 4644-03-5) is a synthetic compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, particularly its effects on inflammation and cancer, supported by relevant research findings and case studies.

- Molecular Formula : C₁₈H₁₅NO

- Molecular Weight : 325.3154 g/mol

- CAS Number : 4644-03-5

Biological Activity Overview

This compound exhibits significant biological activity, particularly in anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of various pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that this compound significantly inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in LPS/IFN-γ-stimulated RAW264.7 macrophage cells at a concentration of 5 μg/mL. This inhibition occurs with lower cytotoxicity compared to established drugs like mitoxantrone, suggesting a favorable therapeutic profile for treating inflammatory conditions .

Table 1: Inhibition of Cytokines by this compound

| Cytokine | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Nitric Oxide | 5 | Significant |

| TNF-α | 5 | Significant |

| IL-1β | 5 | Significant |

Anticancer Activity

The compound has shown promising results in various cancer cell lines. It induces apoptosis through mechanisms involving caspase activation and modulation of apoptotic proteins such as Bcl-2 and Bax. For instance, in studies involving human lung squamous carcinoma cells, treatment with this compound led to significant cell death and disruption of the cell cycle .

Case Studies

- Lung Cancer : In vitro studies demonstrated that the compound effectively reduced cell viability in lung cancer cell lines by inducing apoptosis at concentrations as low as 25 μM. The mechanism involved increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors .

- Colon Cancer : Another study highlighted its effectiveness against colon cancer cells, where it inhibited cell growth significantly compared to control groups. The IC50 values for these effects were determined to be below 0.1 mM .

The biological activity of this compound can be attributed to its ability to interact with DNA topoisomerases and modulate oxidative stress pathways. This interaction disrupts DNA replication in cancer cells while also promoting apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dihydroxy-2-(morpholin-4-yl)anthracene-9,10-dione, and how do reaction conditions influence yield?

The compound is synthesized via a one-pot reaction of quinizarin with β,γ-unsaturated aldehydes in methanol under mild conditions. Key optimizations include:

- Solvent choice : Methanol enhances solubility and reaction efficiency.

- Substituent effects : Electron-donating (e.g., -Me, -OMe) or electron-withdrawing (e.g., -Cl, -Br) groups on the aldehyde phenyl ring are compatible, but para-substituted aldehydes yield lower product due to steric hindrance .

- Temperature control : Reactions proceed efficiently at room temperature or mild heating (40–60°C), avoiding decomposition of sensitive intermediates . Typical yields range from 60% to 85%, depending on substituent positioning and electronic effects .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound's purity and structure?

Structural confirmation relies on:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, particularly for hydroxyl and morpholinyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing, though not explicitly reported in current studies .

Q. How is cytotoxicity evaluated, and what cell lines are standard for testing selectivity?

Cytotoxicity is assessed using the MTT assay across:

- Cancer cell lines : HeLa (cervical), MDA-MB-231 (breast), MiaPaca-2 (pancreatic), and MCF-7 (breast).

- Normal cell line : MCF-10A (mammary epithelial). Selectivity is quantified via IC50 ratios (e.g., compound 4b/4b′ exhibits IC50 = 6.22 μM for HeLa vs. 28.14 μM for MCF-10A), ensuring minimal toxicity to healthy cells .

Advanced Research Questions

Q. How do structural modifications of the morpholin-4-yl group impact the compound's selectivity towards cancer versus normal cells?

- Morpholinyl substitution : Enhances solubility and bioavailability while maintaining DNA intercalation capacity. The morpholine ring’s electron-rich nitrogen may improve binding to DNA minor grooves or redox-active enzymes .

- Side-chain optimization : Removing methyl groups from the anthraquinone side chain (as in shikonin analogs) reduces nonspecific cytotoxicity. For example, compound 4b/4b′ shows 4.5-fold selectivity for cancer cells over normal cells .

Q. What methodologies are employed to evaluate the structure-activity relationship (SAR) of substituents in enhancing anticancer activity?

SAR studies involve:

- Systematic substitution : Introducing halogens (-Cl, -Br), alkyl (-Me), or alkoxy (-OMe) groups to the phenyl ring. Electron-withdrawing groups reduce activity (IC50 >30 μM), while electron-donating groups improve potency (IC50 = 12–25 μM) .

- Steric effects : Ortho-substituted aldehydes yield higher activity than para-substituted analogs due to reduced steric hindrance during target binding .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies (e.g., HeLa sensitivity vs. MiaPaca-2 resistance) are addressed by:

- Mechanistic profiling : Testing ROS generation, apoptosis induction (via caspase-3 activation), or mitochondrial membrane disruption .

- Cellular uptake studies : Using fluorescent analogs to quantify intracellular accumulation differences .

- Metabolic pathway analysis : Correlating cytotoxicity with overexpression of drug-efflux pumps (e.g., P-glycoprotein) in resistant lines .

Q. What strategies overcome synthetic challenges in introducing morpholinyl groups without side reactions?

Key approaches include:

- Protection-deprotection sequences : Temporarily masking hydroxyl groups during morpholine coupling to prevent unwanted cyclization .

- Microwave-assisted synthesis : Accelerates reaction rates for morpholine incorporation while minimizing degradation .

- Catalytic systems : Using iodine or Lewis acids to facilitate nucleophilic substitution at the anthraquinone C-2 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.